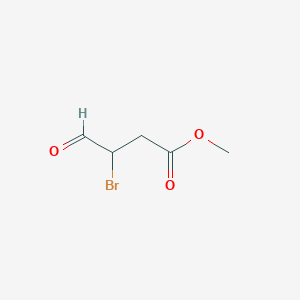

Methyl 3-bromo-4-oxobutanoate

CAS No.:

Cat. No.: VC14394525

Molecular Formula: C5H7BrO3

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrO3 |

|---|---|

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | methyl 3-bromo-4-oxobutanoate |

| Standard InChI | InChI=1S/C5H7BrO3/c1-9-5(8)2-4(6)3-7/h3-4H,2H2,1H3 |

| Standard InChI Key | JBJAQFNXULUGCG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(C=O)Br |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is methyl 4-bromo-3-oxobutanoate, reflecting its esterified butanoic acid backbone with substituents at positions 3 (keto) and 4 (bromo) . The structural formula, , is represented by the SMILES notation COC(=O)CC(=O)CBr . The InChIKey CZRWOPRGDPUSDE-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features .

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.01 g/mol | |

| CAS Registry Number | 17790-81-7 | |

| SMILES | COC(=O)CC(=O)CBr | |

| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N |

Common Synonyms and Registry Codes

This compound is interchangeably referred to as methyl 4-bromoacetoacetate or methyl 4-bromo-3-oxobutyrate in literature . Additional identifiers include the DSSTox Substance ID DTXSID00304277, Nikkaji Number J873.414C, and NSC Number 165240 .

Synthesis and Reaction Chemistry

Synthetic Routes

A standard synthesis involves the bromination of methyl acetoacetate using elemental bromine () in a polar solvent such as acetic acid. The reaction proceeds via electrophilic substitution at the γ-position of the β-keto ester, yielding the brominated product under controlled conditions . Industrial-scale production may employ continuous flow systems to optimize yield and purity.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by three functional groups:

-

Ester Group: Hydrolyzes to carboxylic acids under acidic or basic conditions.

-

Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

-

Bromine Atom: Undergoes substitution reactions with nucleophiles (e.g., amines, thiols) or elimination to form α,β-unsaturated ketones.

For example, treatment with sodium azide () in dimethylformamide (DMF) replaces bromine with an azide group, forming methyl 4-azido-3-oxobutanoate .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 4-bromo-3-oxobutanoate serves as a precursor to β-lactam antibiotics and enzyme inhibitors. Its bromine atom facilitates cross-coupling reactions, enabling the construction of carbon-heteroatom bonds critical in drug design.

Material Science

In polymer chemistry, this compound modifies resin backbones to enhance thermal stability. Its incorporation into acrylate copolymers improves adhesion properties in coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume